2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a fluorinated benzo[d][1,3]dioxole ring and a tetramethyl-1,3,2-dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-fluorobenzo[d][1,3]dioxole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dioxane, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Substitution: The fluorine atom on the benzo[d][1,3]dioxole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, dioxane, or ethanol.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Alcohols and Phenols: Formed from oxidation reactions.
Scientific Research Applications
2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active molecules, including anticancer and anti-inflammatory agents.
Material Science: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester substrate .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid
- 2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
Uniqueness
2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorinated benzo[d][1,3]dioxole ring and a tetramethyl-1,3,2-dioxaborolane moiety. This structure imparts specific reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C13H16BFO4 |
---|---|
Molecular Weight |
266.07 g/mol |
IUPAC Name |
2-(7-fluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-9(15)11-10(6-8)16-7-17-11/h5-6H,7H2,1-4H3 |
InChI Key |
DEWZLJLCSFXMGT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCO3 |
Origin of Product |
United States |
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